N,N-dibenzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structureCommon reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N,N-dibenzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyridazinone derivatives, such as:
- 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile .
- 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide .
Uniqueness
N,N-dibenzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20ClN3O3S |
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Molecular Weight |
466.0 g/mol |
IUPAC Name |
N,N-dibenzyl-2-chloro-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H20ClN3O3S/c25-21-12-11-20(22-13-14-24(29)27-26-22)15-23(21)32(30,31)28(16-18-7-3-1-4-8-18)17-19-9-5-2-6-10-19/h1-15H,16-17H2,(H,27,29) |
InChI Key |
TXWAPARLIWYOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C4=NNC(=O)C=C4)Cl |
Origin of Product |
United States |
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